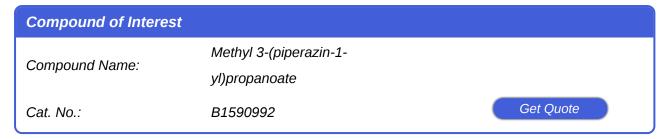


# An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)propanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methyl 3-(piperazin-1-yl)propanoate**, a piperazine-containing compound with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, a plausible synthetic route based on established chemical principles, and an exploration of its potential biological activities, drawing upon the well-documented pharmacological profiles of the piperazine scaffold.

### **Chemical and Physical Properties**

**Methyl 3-(piperazin-1-yl)propanoate**, with the CAS number 43032-40-2, is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] The incorporation of the methyl propanoate moiety introduces an ester functional group, influencing the molecule's polarity and potential for hydrogen bonding.

Table 1: Physicochemical Properties of Methyl 3-(piperazin-1-yl)propanoate



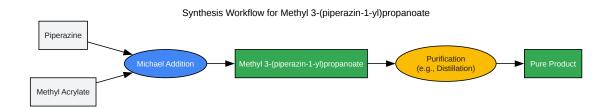
Property	Value	Reference
CAS Number	43032-40-2	[1]
Molecular Formula	C8H16N2O2	[1]
Molecular Weight	172.23 g/mol	[1]
IUPAC Name	methyl 3-(piperazin-1- yl)propanoate	[1]
SMILES	COC(=0)CCN1CCNCC1	[2]
InChIKey	BVNFBHOJDPAZAX- UHFFFAOYSA-N	[1][2]

# **Synthesis and Experimental Protocol**

The synthesis of **methyl 3-(piperazin-1-yl)propanoate** can be achieved through a Michael addition reaction, a well-established method for forming carbon-carbon or carbon-heteroatom bonds.[3][4] This specific synthesis involves the reaction of piperazine with methyl acrylate.

### **Synthetic Workflow**

The logical flow of the synthesis is depicted in the following diagram:



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Caption: Synthetic route from piperazine and methyl acrylate to the final product.

### **Experimental Protocol**

The following protocol is a generalized procedure based on the known reactivity of piperazines with acrylate esters.[5]

### Materials:

- Piperazine
- · Methyl acrylate
- A suitable solvent (e.g., ethanol, methanol, or solvent-free)
- Apparatus for heating and reflux (if necessary)
- Apparatus for purification (e.g., distillation or chromatography)

### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent. If performing a solvent-free reaction, the piperazine can be gently warmed to a molten state.
- Addition of Methyl Acrylate: Slowly add methyl acrylate to the piperazine solution or molten piperazine. The reaction is often exothermic, and the addition rate should be controlled to maintain a safe temperature.[5]
- Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux to ensure completion.[5] Microwave irradiation has also been shown to effectively promote Michael additions of amines to acrylates, often leading to shorter reaction times and higher yields.[3]
- Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Purification: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The crude product is then purified. Given the likely boiling point of



the product, vacuum distillation is a suitable method for purification.

# **Spectroscopic Data (Predicted)**

While specific spectra for **methyl 3-(piperazin-1-yl)propanoate** are not readily available in the searched literature, the expected spectroscopic characteristics can be inferred from analogous structures like methyl 3-(piperidin-1-yl)propanoate and methyl propanoate.[6][7][8][9][10]

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the piperazine ring protons (typically in the 2.5-3.0 ppm region), the two methylene groups of the propanoate chain (around 2.5-2.8 ppm), and a singlet for the methyl ester protons (around 3.7 ppm).[8]
<sup>13</sup> C NMR	Resonances for the carbon atoms of the piperazine ring, the methylene carbons of the propanoate chain, the methyl ester carbon, and the carbonyl carbon of the ester (typically in the 170-175 ppm region).[6]
Mass Spec.	A molecular ion peak (M+) at m/z 172.[2][7] Fragmentation patterns would likely involve the loss of the methoxy group (-OCH <sub>3</sub> ) or cleavage of the propanoate side chain.
IR Spec.	A strong absorption band for the C=O stretch of the ester group (around 1730-1750 cm <sup>-1</sup> ), C-N stretching vibrations, and C-H stretching and bending vibrations.[9]

# Potential Biological Activities and Signaling Pathways



The piperazine ring is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities.[11] Consequently, **methyl 3-(piperazin-1-yl)propanoate** holds potential for various therapeutic applications.

### **Overview of Potential Biological Activities**

Piperazine derivatives have been reported to exhibit a variety of biological effects, including:

- Antimicrobial and Antifungal Activity: Many piperazine-containing compounds have demonstrated efficacy against various bacterial and fungal strains.[12][13][14] The mechanism of action can involve the disruption of the microbial cell membrane.[12]
- Anti-inflammatory Activity: Certain piperazine derivatives have shown potential in modulating inflammatory responses.[11]
- Anticancer Activity: The piperazine scaffold is found in several anticancer agents.
- Antiviral and Antimalarial Activity: The versatility of the piperazine structure has been exploited in the development of antiviral and antimalarial drugs.

### **Potential Signaling Pathway Involvement**

Given the diverse biological activities of piperazine derivatives, **methyl 3-(piperazin-1-yl)propanoate** could potentially interact with various signaling pathways. For instance, in the context of antifungal activity, a plausible target is the 1,3-beta-D-glucan synthase enzyme, which is crucial for fungal cell wall synthesis.[15]



# Potential Antifungal Mechanism of Action Methyl 3-(piperazin-1-yl)propanoate Inhibition Catalyzes Fungal Cell Wall Synthesis Leads to Inhibition of Fungal Growth

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